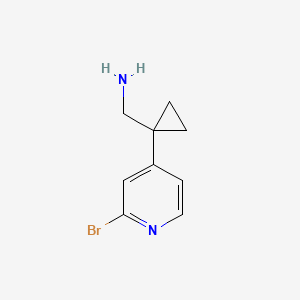
(1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a bromopyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination of Pyridine: The bromopyridine moiety is usually synthesized by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromopyridine with the cyclopropylmethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine
- (1-(2-Fluoropyridin-4-YL)cyclopropyl)methanamine
Comparison:
- (1-(2-Bromopyridin-4-YL)cyclopropyl)methanamine is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties.
- The presence of different halogens (bromine, chlorine, fluorine) in similar compounds can lead to variations in their chemical and biological activities, making each compound suitable for different applications.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
[1-(2-bromopyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
InChI Key |
SLTVGLWPTPTTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
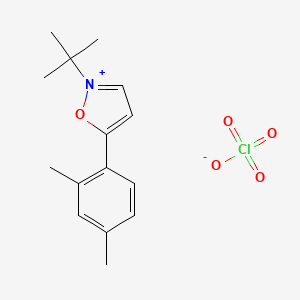
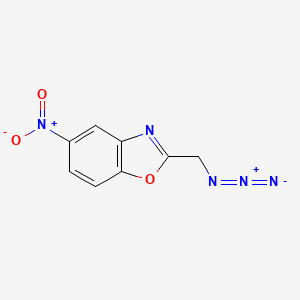
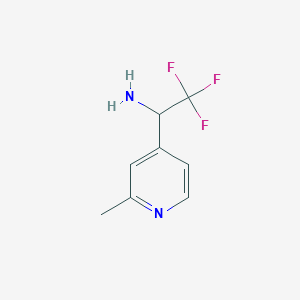
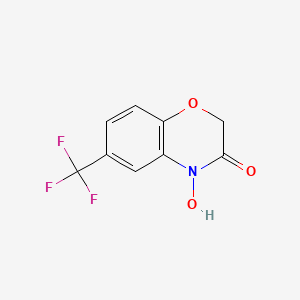
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
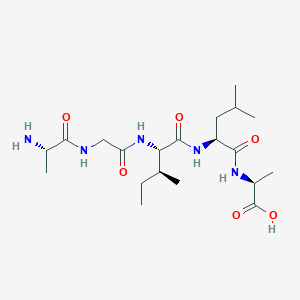
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
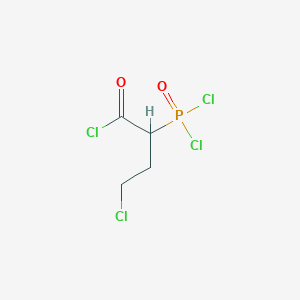
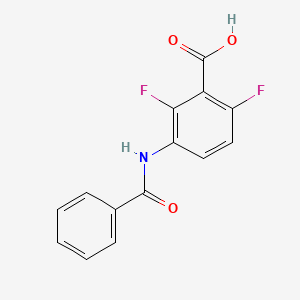
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)
